N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide
Description
N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of chromenyl piperidine derivatives This compound is characterized by the presence of a fluorine atom on the chromenyl ring and a piperidine carboxamide moiety
Properties
IUPAC Name |
N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-19-8-5-11(6-9-19)16(20)18-14-7-10-21-15-12(14)3-2-4-13(15)17/h2-4,11,14H,5-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOZHGDXZPVDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)NC2CCOC3=C2C=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperidine Derivatization: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine-substituted chromenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide involves interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The piperidine carboxamide moiety contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide
- N-(8-bromo-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide
- N-(8-methyl-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide
Uniqueness
N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
